1-Methyl-3-methoxy-7,9-dihydroxy-6H-dibenzo[b,d]pyran-6-one
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Overview
Description
1-Methyl-3-methoxy-7,9-dihydroxy-6H-dibenzo[b,d]pyran-6-one is a chemical compound with the molecular formula C15H12O5 and a molecular weight of 272.25 g/mol . It is a benzochromenone derivative, which is a class of compounds known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-methoxy-7,9-dihydroxy-6H-dibenzo[b,d]pyran-6-one can be achieved through various synthetic routes. One common method involves the Rh(III)-catalyzed synthesis from aryl substrates. This method provides regioselective products depending on the substituents present on the aryl ring . The reaction conditions typically involve the use of Rh(III) catalysts, acetophenone derivatives, and O-acetyl oximes under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Rh(III)-catalyzed method or other catalytic processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-methoxy-7,9-dihydroxy-6H-dibenzo[b,d]pyran-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: The methoxy and hydroxy groups can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of appropriate solvents.
Major Products
The major products formed from these reactions include quinones, hydroquinones, and substituted derivatives, which can have different biological activities and properties.
Scientific Research Applications
1-Methyl-3-methoxy-7,9-dihydroxy-6H-dibenzo[b,d]pyran-6-one has several scientific research applications:
Chemistry: It is used as a model compound in studies of benzochromenone derivatives and their reactivity.
Biology: The compound is studied for its role as a mycotoxin and its effects on various biological systems.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-3-methoxy-7,9-dihydroxy-6H-dibenzo[b,d]pyran-6-one involves its interaction with molecular targets and pathways in cells. It induces cytochrome P450 1A1 expression and apoptosis in mouse hepatoma cells at concentrations of 20-40 μM . The compound’s cytotoxic effects are mediated through the generation of reactive oxygen species and the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
Alternariol: A related mycotoxin produced by Alternaria species, known for its similar biological activities.
Alternariol monomethyl ether: Another derivative with similar chemical structure and properties.
Uniqueness
1-Methyl-3-methoxy-7,9-dihydroxy-6H-dibenzo[b,d]pyran-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to induce cytochrome P450 1A1 expression and apoptosis sets it apart from other similar compounds.
Properties
IUPAC Name |
7,9-dihydroxy-3-methoxy-1-methylbenzo[c]chromen-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c1-7-3-9(19-2)6-12-13(7)10-4-8(16)5-11(17)14(10)15(18)20-12/h3-6,16-17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPWZLWQEISVJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C3=C(C(=CC(=C3)O)O)C(=O)O2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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